4-{Methyl[2-(propan-2-yl)phenyl]amino}benzoic acid
Description
4-{Methyl[2-(propan-2-yl)phenyl]amino}benzoic acid is a benzoic acid derivative featuring a secondary amine substituent at the para position of the benzene ring. The amine group is substituted with a methyl group and a 2-(propan-2-yl)phenyl moiety, where the propan-2-yl (isopropyl) group is ortho to the amino linkage. This structure combines a polar carboxylic acid group with lipophilic aromatic and branched alkyl substituents, making it a versatile scaffold for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
4-(N-methyl-2-propan-2-ylanilino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12(2)15-6-4-5-7-16(15)18(3)14-10-8-13(9-11-14)17(19)20/h4-12H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZGORCYPZZHFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N(C)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Methyl[2-(propan-2-yl)phenyl]amino}benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-isopropylphenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{Methyl[2-(propan-2-yl)phenyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution with electrophiles like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-{Methyl[2-(propan-2-yl)phenyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{Methyl[2-(propan-2-yl)phenyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural Comparison of Selected Benzoic Acid Derivatives
Key Observations :
- Bulkiness and Solubility: The tert-butoxycarbonyl (Boc) group in compound 66 increases steric hindrance and molecular weight compared to the target compound, likely reducing aqueous solubility . In contrast, the hydrochloride salt of 4-{[ethyl(propan-2-yl)amino]methyl}benzoic acid improves solubility due to ionic character .
- Electronic Effects : The isopropyl group in the target compound is electron-donating, which may slightly reduce the acidity of the carboxylic acid group (higher pKa) compared to derivatives with electron-withdrawing substituents (e.g., chloro or nitro groups).
- Amino Group Reactivity: The secondary amine in the target compound is less basic than primary amines but more reactive than tertiary amines.
Stability and Metabolic Considerations
- Metabolic Resistance : Bulky substituents like tert-butyl (compound 66 ) may slow metabolic degradation, whereas the target compound’s isopropyl group offers a balance between lipophilicity and metabolic clearance .
- Acid Stability : The carboxylic acid group in all compounds allows for salt formation, which can stabilize the molecule in gastric environments.
Biological Activity
4-{Methyl[2-(propan-2-yl)phenyl]amino}benzoic acid, a derivative of para-aminobenzoic acid (PABA), has garnered attention for its potential biological activities. This compound is being investigated for various therapeutic applications, including antimicrobial and anti-inflammatory effects. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
The chemical structure of this compound can be represented as follows:
This compound features a benzoic acid core with a methylated amino group and an isopropyl-substituted phenyl moiety, which may contribute to its biological properties.
1. Antimicrobial Activity
Research indicates that derivatives of PABA, including this compound, exhibit significant antimicrobial properties. The compound has been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) reported as low as 15.62 µM in some derivatives .
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus (MRSA) | 15.62 |
| Corynebacterium spp. | 62.5 |
| Candida albicans | ≥7.81 |
2. Anti-inflammatory Properties
The compound's mechanism of action may involve the inhibition of enzymes associated with inflammatory pathways. Studies suggest that it can reduce the activity of cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators .
3. Anticancer Activity
This compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these activities are promising:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 3.0 |
| A549 | 5.97 |
These values indicate that the compound exhibits significant cytotoxicity against cancer cells, comparable to established chemotherapeutics like doxorubicin .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.
- Receptor Interaction : It could modulate receptor activity related to cell signaling pathways that control cell growth and inflammation .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various PABA derivatives, this compound was found to exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Potential
A recent investigation into the anticancer properties of this compound revealed that it significantly inhibited tumor growth in xenograft models when administered at therapeutic doses, suggesting its viability as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
